N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Description
N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H25N5O7S and its molecular weight is 515.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Aurora kinase A (AURKA) . AURKA is a protein kinase that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of sister chromatids during anaphase .
Mode of Action
The compound selectively inhibits AURKA activity . It binds to AURKA, reducing its phosphorylation at Thr283 . This inhibition disrupts the normal function of AURKA, leading to changes in cell division .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing properly .
Result of Action
The compound’s action results in the accumulation of cells in the G2/M phase of the cell cycle . It also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are markers of apoptotic cell death . This suggests that the compound may induce apoptosis, or programmed cell death, in cancer cells .
Properties
IUPAC Name |
N-[4-amino-2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O7S/c1-32-13-6-7-14(16(10-13)34-3)25-18(29)11-36-23-27-20(24)19(22(31)28-23)26-21(30)12-5-8-15(33-2)17(9-12)35-4/h5-10H,11H2,1-4H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVLLPSBSNUEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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